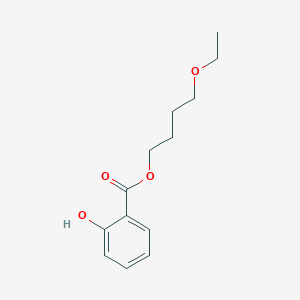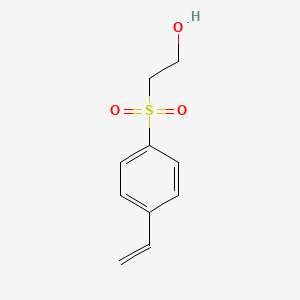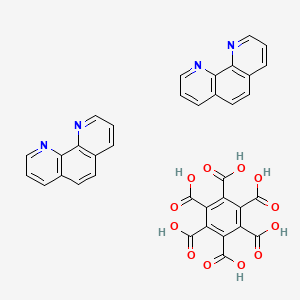![molecular formula C12H26O2Si B12527399 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol CAS No. 681260-75-3](/img/structure/B12527399.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol is a chemical compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols during various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The TBS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are often used.
Substitution: Substitution reactions typically involve reagents like TBAF (Tetrabutylammonium fluoride) to remove the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol is used in several scientific research applications:
Chemistry: It is used as a protecting group for alcohols in multi-step organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions during synthesis. This allows for selective reactions to occur at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[tert-Butyl(dimethyl)silyl]oxy}biphenyl-3-ol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol is unique due to its specific structure, which provides stability and reactivity in organic synthesis. The presence of the TBS group makes it particularly useful for protecting hydroxyl groups, allowing for selective and efficient synthesis of complex molecules .
Propiedades
Número CAS |
681260-75-3 |
|---|---|
Fórmula molecular |
C12H26O2Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbut-2-en-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-10(8-13)11(2)9-14-15(6,7)12(3,4)5/h13H,8-9H2,1-7H3 |
Clave InChI |
UAOJSKRSLFWOQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CO[Si](C)(C)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


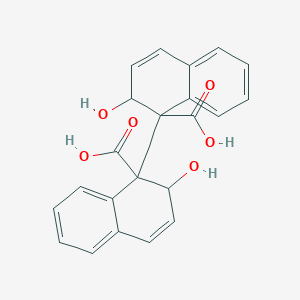


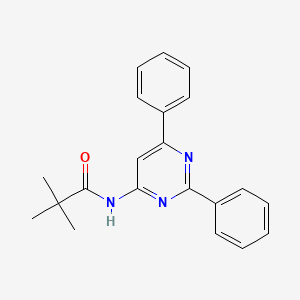
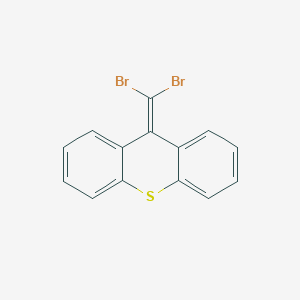

![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
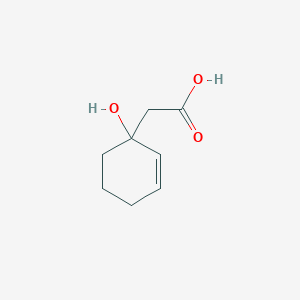
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)

